molecular formula C13H16O B1587544 2-Butyl-2,3-dihydro-1H-inden-1-one CAS No. 76937-26-3

2-Butyl-2,3-dihydro-1H-inden-1-one

Cat. No. B1587544
CAS RN: 76937-26-3
M. Wt: 188.26 g/mol
InChI Key: AWYXNIWXOXKRDQ-UHFFFAOYSA-N
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Description

“2-Butyl-2,3-dihydro-1H-inden-1-one” is a chemical compound with the molecular formula C13H16O . It is a derivative of 1H-Inden-1-one, 2,3-dihydro-, which has the molecular formula C9H8O .

Scientific Research Applications

Crystallographic and Molecular Structure Analysis

2-Butyl-2,3-dihydro-1H-inden-1-one and its derivatives have been extensively studied for their crystal structures and molecular configurations. For instance, Ali et al. (2010) examined the planarity and inclinations of the 2,3-dihydro-1H-indene ring system in similar compounds, highlighting the importance of such studies in understanding molecular interactions and properties (Ali et al., 2010).

Synthesis and Chemical Properties

The synthesis of 2,3-dihydro-1H-inden-1-one derivatives has been a focus area, with various methodologies being developed. Hu et al. (2022) detailed the synthesis of these derivatives through decarbonylative cycloaddition, demonstrating advancements in synthetic organic chemistry (Hu et al., 2022). Additionally, Pi et al. (2010) developed a palladium-catalyzed cyclocarbonylation method, emphasizing the versatility of these compounds in synthetic applications (Pi et al., 2010).

Antimicrobial Properties

Research has also delved into the potential antimicrobial applications of 2,3-dihydro-1H-inden-1-one derivatives. Shinde et al. (2021) discovered potent antibacterial and antifungal properties in synthesized halo-aryl and heterocyclic labeled derivatives (Shinde et al., 2021).

Anti-inflammatory Potential

The anti-inflammatory potential of certain derivatives has been explored as well. Sheridan et al. (2009) reported significant in vivo and in vitro anti-inflammatory activity in diastereoisomers of 2-benzyl-2, 3-dihydro-2-(1H-inden-2-yl)-1H-inden-1-ol, suggesting a new class of anti-inflammatory agents (Sheridan et al., 2009).

Catalytic and Organic Reactions

These compounds are also significant in catalytic and organic reactions. Yang et al. (2012) presented an efficient method for forming 2,3-dihydro-1H-inden-1-one derivatives through a Ni-catalyzed intramolecular hydroacylation (Yang et al., 2012).

properties

IUPAC Name

2-butyl-2,3-dihydroinden-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16O/c1-2-3-6-11-9-10-7-4-5-8-12(10)13(11)14/h4-5,7-8,11H,2-3,6,9H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AWYXNIWXOXKRDQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC1CC2=CC=CC=C2C1=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40392178
Record name 2-Butyl-1-indanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40392178
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

188.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Butyl-2,3-dihydro-1H-inden-1-one

CAS RN

76937-26-3
Record name 2-Butyl-1-indanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40392178
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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